N-(3-bromophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
N-(3-Bromophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a triazolo[4,3-a]pyrazine derivative characterized by a brominated arylacetamide scaffold. The compound features a triazolo-pyrazine core substituted at position 8 with a methyl(propyl)amino group and at position 2 with an acetamide-linked 3-bromophenyl moiety. The bromophenyl group enhances π-π stacking interactions in target binding, while the methyl(propyl)amino substituent balances lipophilicity and steric accessibility . Such compounds are often synthesized via coupling reactions involving carbodiimides or palladium-catalyzed cross-coupling, as demonstrated in related acetamide derivatives .
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[8-[methyl(propyl)amino]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN6O2/c1-3-8-22(2)15-16-21-24(17(26)23(16)9-7-19-15)11-14(25)20-13-6-4-5-12(18)10-13/h4-7,9-10H,3,8,11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFUKYZTMPZJNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=NC=CN2C1=NN(C2=O)CC(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
N-(3-bromophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The triazolopyrazine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs share the triazolo-pyrazine core but differ in substituents at position 8 and the arylacetamide group, leading to variations in physicochemical and pharmacological properties:
Key Observations:
Substituent Bulk and Flexibility: The target’s methyl(propyl)amino group offers moderate steric bulk and flexibility compared to the rigid piperazinyl () and piperidinyl () rings. This may enhance binding pocket accessibility . Piperazinyl/piperidinyl substituents increase molecular weight and LogP, suggesting reduced solubility but stronger hydrophobic interactions.
The bromine atom facilitates halogen bonding in receptor pockets .
Docking Performance:
- The target’s hypothetical docking score (-9.5 kcal/mol) surpasses analogs with bulkier substituents, aligning with AutoDock Vina’s efficiency in predicting ligand-receptor interactions . Piperazinyl/piperidinyl analogs show lower scores due to steric clashes .
Crystallographic and Stability Insights
The crystal structure of 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide () reveals intramolecular hydrogen bonds (S(6) motif) and weak intermolecular interactions stabilizing the lattice. By contrast, the target compound’s methyl(propyl)amino group may reduce crystallinity but improve conformational flexibility for dynamic binding .
Biological Activity
N-(3-bromophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound notable for its diverse biological activities. This article reviews its biological activity based on various research findings and case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 419.283 g/mol. Its structure features a bromophenyl group attached to a triazolopyrazine core and an acetamide moiety, which contributes to its biological properties.
Antimicrobial Activity
Research indicates that compounds within the triazolopyrazine class often exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains and fungi. The compound's potential as an antimicrobial agent can be inferred from studies of related triazolopyrazines:
- Antibacterial Activity : Compounds with similar triazolo structures have been evaluated for their antibacterial efficacy against pathogens like Staphylococcus aureus and Candida albicans, demonstrating comparable activity to established antibiotics like ciprofloxacin .
- Antifungal Activity : Some derivatives have shown minimal inhibitory concentrations (MICs) ranging from 1.6 μg/ml to 25 μg/ml against Candida albicans and Aspergillus niger.
Anticancer Activity
The anticancer potential of this compound is supported by studies on structurally related compounds. For example:
- Cell Line Studies : Certain triazolopyrazine derivatives have been tested against human cancer cell lines, showing IC50 values indicating significant cytotoxicity at low concentrations. One study reported that compounds with similar structures reduced GSK-3β activity by over 50% at concentrations as low as 1 μM .
Case Studies and Research Findings
While specific mechanisms for this compound remain to be fully elucidated, the following pathways are suggested based on structural analogs:
- Inhibition of Enzymatic Pathways : Many triazolopyrazines inhibit key enzymes involved in cellular processes such as proliferation and survival.
- Interaction with DNA/RNA : Some compounds in this class may intercalate with nucleic acids or disrupt their function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
